molecular formula C13H11N3O4 B15136340 Pomalidomide-15N,13C5

Pomalidomide-15N,13C5

Cat. No.: B15136340
M. Wt: 279.20 g/mol
InChI Key: UVSMNLNDYGZFPF-DUYSWSFASA-N
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Description

Pomalidomide-15N,13C5 is a labeled version of pomalidomide, a third-generation immunomodulatory agent. This compound is marked with stable isotopes of nitrogen (15N) and carbon (13C5), making it useful for various scientific research applications. Pomalidomide itself is known for its role in treating multiple myeloma and other hematological malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pomalidomide-15N,13C5 involves the incorporation of stable isotopes into the pomalidomide molecule. One common method includes reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then further processed to introduce the stable isotopes.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves multiple steps, including purification stages to ensure high purity and yield. The use of continuous flow synthesis has been explored to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-15N,13C5 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the pomalidomide molecule.

    Reduction: Used to reduce nitro groups to amines.

    Substitution: Common in the synthesis of pomalidomide derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various pomalidomide derivatives, which can be further utilized in research and therapeutic applications .

Scientific Research Applications

Pomalidomide-15N,13C5 is extensively used in scientific research due to its labeled isotopes. Some applications include:

Mechanism of Action

Pomalidomide-15N,13C5 exerts its effects by interacting with the E3 ligase cereblon, leading to the degradation of essential Ikaros transcription factors. This interaction inhibits the proliferation and induces apoptosis of hematopoietic tumor cells. Additionally, it enhances T cell and natural killer cell-mediated immunity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pomalidomide-15N,13C5 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. It is more potent than thalidomide and lenalidomide, making it a valuable tool in both research and therapeutic contexts .

Properties

Molecular Formula

C13H11N3O4

Molecular Weight

279.20 g/mol

IUPAC Name

4-amino-2-(2,6-dioxo(2,3,4,5,6-13C5,115N)azinan-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/i4+1,5+1,8+1,9+1,11+1,15+1

InChI Key

UVSMNLNDYGZFPF-DUYSWSFASA-N

Isomeric SMILES

[13CH2]1[13CH2][13C](=O)[15NH][13C](=O)[13CH]1N2C(=O)C3=C(C2=O)C(=CC=C3)N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N

Origin of Product

United States

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